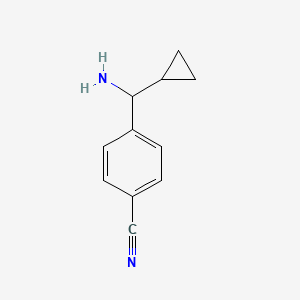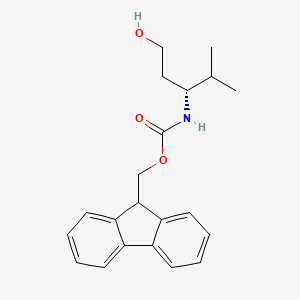
(R)-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 3rd position, and a fluorophenyl ethylamine moiety at the nitrogen atom of the quinoline ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.
Nitration: Introduction of a nitro group at the 3rd position of the quinoline ring.
Amidation: Coupling of the 4-amino group with ®-1-(4-fluorophenyl)ethylamine.
Each of these steps requires specific reaction conditions, such as the use of brominating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and coupling reagents (e.g., EDCI or DCC) under controlled temperatures and pH.
Industrial Production Methods
Industrial production of ®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitroso or nitro group.
Reduction: Reduction of the nitro group to an amine or hydroxylamine.
Substitution: Halogen exchange reactions at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogen exchange can be facilitated by nucleophilic substitution reactions using reagents like sodium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine or hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of ®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate
- ®-(-)-1-(4-Fluorophenyl)ethyl isothiocyanate
Uniqueness
®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H13BrFN3O2 |
|---|---|
Molekulargewicht |
390.2 g/mol |
IUPAC-Name |
6-bromo-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine |
InChI |
InChI=1S/C17H13BrFN3O2/c1-10(11-2-5-13(19)6-3-11)21-17-14-8-12(18)4-7-15(14)20-9-16(17)22(23)24/h2-10H,1H3,(H,20,21)/t10-/m1/s1 |
InChI-Schlüssel |
JEWFCVFCPVSSDF-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)F)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br |
Kanonische SMILES |
CC(C1=CC=C(C=C1)F)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


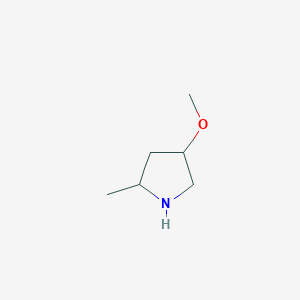
![5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B15226641.png)
![N-Methylspiro[3.4]octan-2-amine](/img/structure/B15226648.png)
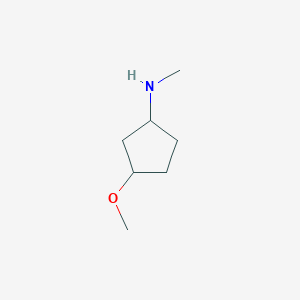

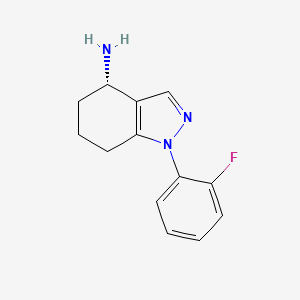

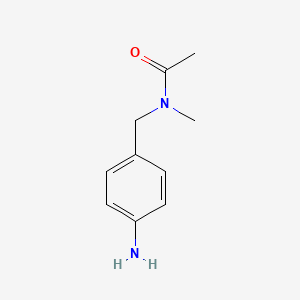

![methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate](/img/structure/B15226690.png)


